(1-benzyl-4,5-dihydro-1H-imidazol-2-yl)acetonitrile
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Overview
Description
2-(1-benzyl-4,5-dihydroimidazol-2-yl)acetonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group attached to the imidazole ring and an acetonitrile group at the 2-position of the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzyl-4,5-dihydroimidazol-2-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzyl-4,5-dihydroimidazol-2-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-benzyl-4,5-dihydroimidazol-2-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1-benzyl-4,5-dihydroimidazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(1-benzyl-4,5-dihydroimidazol-2-yl)indazole: Similar structure but with an indazole ring instead of an imidazole ring.
2-(1-benzyl-4,5-dihydroimidazol-2-yl)thioacetamide: Contains a thioacetamide group instead of an acetonitrile group.
Uniqueness
2-(1-benzyl-4,5-dihydroimidazol-2-yl)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, while the acetonitrile group provides a site for further chemical modifications. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(1-benzyl-4,5-dihydroimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C12H13N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5H,6,8-10H2 |
InChI Key |
RMJVNWCSDWHIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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